1-(4-Fluorophenyl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVPHOXWSFIYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424421 | |
| Record name | 1-(4-fluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773100-29-1 | |
| Record name | 1-(4-fluorophenyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Synthesis via Cyclopropane Derivatives and 4-Fluoroaniline
One common approach involves the reaction of cyclopropane-1,1-dicarboxylic acid derivatives with 4-fluoroaniline or related intermediates under controlled conditions:
- Stepwise Reaction : Cyclopropane-1,1-dicarboxylic acid is first converted to an acid chloride intermediate using thionyl chloride in the presence of triethylamine as a base, typically in dichloromethane solvent at low temperature (0–10 °C) to control reactivity and avoid side reactions.
- Amide Formation : The acid chloride intermediate is then reacted with 4-fluoroaniline in dichloromethane, maintaining low temperature during addition and stirring to form 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylic acid.
- Workup and Purification : The reaction mixture is quenched with aqueous sodium chloride solution, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated. The product is isolated by precipitation with heptane or crystallization, yielding a white solid with yields reported up to 93%.
Synthesis via Methyl Ester Hydrolysis
Another method involves preparing the methyl ester derivative of 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate followed by hydrolysis:
- Ester Formation : Methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate is synthesized first.
- Hydrolysis : The ester is then hydrolyzed under basic conditions using potassium hydroxide in aqueous medium at 25–35 °C for several hours.
- Acidification and Isolation : After hydrolysis, the reaction mixture is acidified with concentrated hydrochloric acid, precipitating the free acid, which is filtered, washed, and dried to yield the target acid with high purity (HPLC purity ~99.98%) and yields around 78%.
Industrial and Improved Processes
Recent improvements focus on process optimization for industrial scale:
- Temperature Control : Maintaining reaction temperatures between 0–10 °C during acid chloride formation and amide coupling to improve selectivity and yield.
- Use of Continuous Flow Reactors : Enhances reaction efficiency and scalability.
- Purification Techniques : Employing crystallization and chromatography to achieve high purity.
- Direct Use of Intermediates : Some processes avoid isolation of acid chloride intermediates by using them in situ for subsequent reactions, reducing steps and waste.
Alternative Synthetic Routes
- Reaction of 4-Fluorobenzyl Chloride with Cyclopropanecarboxylic Acid : Under basic conditions (e.g., sodium hydroxide) in organic solvents like tetrahydrofuran (THF) under reflux, this method forms the target acid via nucleophilic substitution, though less commonly reported.
Detailed Reaction Conditions and Yields
| Preparation Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid chloride formation | Cyclopropane-1,1-dicarboxylic acid + SOCl2 + Et3N | Dichloromethane | 0–10 °C | 0.5 h | - | Triethylamine neutralizes HCl formed |
| Amide coupling | Acid chloride + 4-fluoroaniline | Dichloromethane | 0–10 °C, then RT | 1.5–4 h | 75.5–93 | Stirring under ice bath, then RT |
| Workup and isolation | Extraction with EtOAc, drying, precipitation with heptane | - | RT | - | - | White solid product |
| Ester hydrolysis | Methyl ester + KOH aqueous | Water | 25–35 °C | 4 h | 78 | Followed by acidification and filtration |
| Alternative nucleophilic substitution | 4-Fluorobenzyl chloride + cyclopropanecarboxylic acid + NaOH | THF | Reflux | Several hours | - | Less common, reported in literature |
Research Findings and Analysis
- Yield Optimization : Controlling temperature during acid chloride formation and amide coupling is critical to maximize yield and minimize by-products.
- Purity : High purity (>99%) is achievable through careful crystallization and chromatographic purification.
- Scalability : Improved processes using continuous flow reactors and in situ intermediate use enhance industrial scalability.
- Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and purity.
- Environmental and Safety Considerations : Use of thionyl chloride requires careful handling due to its corrosive and toxic nature; triethylamine neutralizes HCl generated, reducing corrosive by-products.
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Industrial Suitability | Notes |
|---|---|---|---|---|---|---|
| Acid chloride + 4-fluoroaniline | Cyclopropane-1,1-dicarboxylic acid, SOCl2, Et3N, 4-fluoroaniline | 0–10 °C, DCM, 1.5–4 h | 75.5–93 | >99 | High | Most common, well-documented |
| Ester hydrolysis | Methyl ester, KOH, HCl | 25–35 °C, aqueous, 4 h | 78 | 99.98 | Moderate | Requires ester intermediate synthesis |
| Nucleophilic substitution | 4-Fluorobenzyl chloride, NaOH | Reflux, THF | Not specified | Not specified | Limited | Less common, alternative route |
This comprehensive review of preparation methods for 1-(4-fluorophenyl)cyclopropanecarboxylic acid highlights the predominant synthetic strategies, reaction conditions, yields, and purification techniques. The acid chloride intermediate route with 4-fluoroaniline remains the most efficient and widely used method, especially for pharmaceutical applications requiring high purity and scalability. Continuous improvements in process control and purification continue to enhance the industrial viability of this compound's synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Derivatives
The compound is primarily synthesized as an intermediate for cabozantinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment. The synthesis involves several steps, including the reaction of cyclopropyl-1,1-dicarboxylic acid with thionyl chloride and 4-fluoroaniline under controlled conditions to yield the desired product .
Pharmaceutical Development
The most notable application of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid is its role as an intermediate in the synthesis of cabozantinib, which is utilized in treating various cancers such as medullary thyroid cancer and renal cell carcinoma. Research indicates that this compound contributes to the pharmacological activity of cabozantinib by enhancing its efficacy and selectivity against cancer cell lines .
Anticancer Investigations
Studies have shown that derivatives of cyclopropanecarboxylic acids exhibit significant anticancer properties. For instance, research highlighted that compounds with similar structures demonstrated potent activity against colon cancer cell lines (HCT-116), suggesting that this compound could potentially be explored for similar therapeutic effects .
Chemical Safety and Toxicology
While the compound has promising applications, it is essential to consider its toxicity profile. Data indicates that long-term exposure does not produce chronic adverse effects; however, safety measures should be implemented during handling due to potential irritative properties . Furthermore, studies on its ecotoxicological impact reveal no evidence of endocrine-disrupting properties, making it a safer candidate for further research .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Halogen-Substituted Cyclopropanecarboxylic Acids
Chlorophenyl Analogs
1-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS 124276-34-2):
- Higher molar mass (196.63 g/mol ) due to chlorine substitution.
- Lower boiling point (~331.7°C predicted) compared to the fluorinated analog, reflecting differences in intermolecular forces .
- Chlorine’s stronger electron-withdrawing effect may increase carboxylic acid acidity (pKa ~3.8 predicted) compared to fluorine .
1-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid :
Fluorophenyl Analogs
- 1-(3-Fluorophenyl)cyclopropanecarboxylic acid (CAS 306298-00-0) and 1-(2-Fluorophenyl)cyclopropanecarboxylic acid (CAS 72934-37-3):
- Ortho- and meta-fluorine substitutions reduce symmetry, altering NMR splitting patterns (e.g., aromatic protons in 4-fluoro derivative appear as doublets at δ 7.25 and 6.83 ppm) .
- Positional effects influence electronic properties; para-fluorine maximizes resonance withdrawal, enhancing acidity compared to ortho/meta isomers .
Substituent-Modified Derivatives
Methoxy-Substituted Analog
- 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid (CAS 16728-01-1):
Trifluoromethyl-Substituted Analog
- 2-(4-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS 2262-03-5):
Functional Group Variants
Carbamoyl Derivative
- 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (CAS 849217-48-7): Addition of a carbamoyl group increases molecular complexity (C₁₁H₁₀FNO₃) and hydrogen-bonding capacity, impacting solubility and biological activity . Used as an intermediate in kinase inhibitors, highlighting structural versatility .
Ethyl Ester Analog
- Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate :
- Esterification reduces polarity, enhancing lipid solubility.
- Predicted boiling point (331.7°C ) lower than the carboxylic acid due to loss of hydrogen-bonding .
Biological Activity
1-(4-Fluorophenyl)cyclopropanecarboxylic acid (CAS Number: 773100-29-1) is an organic compound characterized by a cyclopropane ring, a carboxylic acid group, and a para-fluorophenyl substituent. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H9FO2
- IUPAC Name : 1-(4-fluorophenyl)cyclopropane-1-carboxylic acid
- InChI Key : NGVPHOXWSFIYNV-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been noted for its ability to modulate enzyme activity, potentially inhibiting metabolic pathways critical for various biological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In a study examining its effects as an O-acetylserine sulfhydrylase (OASS) inhibitor, it demonstrated significant inhibitory effects against various bacterial strains, suggesting potential as an adjuvant in antibiotic therapy .
Anticancer Potential
The compound has been investigated for its anticancer properties. It is reported to have effects on cancer cell lines, particularly in inhibiting the growth of solid tumors. Its mechanism may involve the inhibition of specific kinases associated with tumor progression .
Study 1: OASS Inhibition
A recent study highlighted the compound's role as an OASS inhibitor, with findings showing that it could enhance the efficacy of colistin against resistant bacterial strains. The minimal inhibitory concentrations (MICs) were determined to be in the low nanomolar range, indicating potent activity .
Study 2: Cytotoxicity Assessment
In vitro assessments revealed varying toxicity profiles among derivatives of this compound. Some derivatives exhibited low toxicity while maintaining significant antimicrobial activity, suggesting their potential for therapeutic applications without adverse effects on human cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to structurally similar compounds:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | Moderate antimicrobial properties | Less potent than fluorinated analog |
| 1-(4-Bromophenyl)cyclopropanecarboxylic acid | Lower anticancer efficacy | Halogen substitution affects reactivity |
| 1-(4-Methylphenyl)cyclopropanecarboxylic acid | Reduced enzyme inhibition | Alkyl groups reduce binding affinity |
Q & A
Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves cyclopropanation via [2+1] cycloaddition or ring-closing strategies. A common approach is reacting 4-fluorostyrene derivatives with diazoacetates under rhodium catalysis, followed by hydrolysis to the carboxylic acid. Key parameters include:
- Catalyst selection : Rhodium(II) acetate (e.g., 0.5 mol%) improves regioselectivity .
- Temperature : Reactions performed at 0–25°C minimize side-product formation .
- Protection/deprotection : Carboxylic acid precursors (e.g., esters) require alkaline hydrolysis (NaOH/EtOH, reflux) for final conversion .
Q. How can researchers characterize the purity and structural integrity of this compound?
Combine analytical techniques:
Q. What solubility and stability considerations are critical for experimental design?
- Solubility : Sparingly soluble in water (<1 mg/mL); use polar aprotic solvents (DMSO, DMF) for biological assays. Ethanol/water mixtures (1:1 v/v) enhance solubility to ~5 mg/mL .
- Stability : Store at -20°C under inert atmosphere. Degradation occurs via cyclopropane ring opening at pH < 2 or > 10 .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence the compound’s bioactivity compared to other halogenated analogs?
The para-fluorine atom enhances metabolic stability and lipophilicity (logP ~2.1 vs. ~2.5 for chloro analogs). In receptor-binding studies:
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay Validation : Cross-check using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding assays) .
- Metabolite Interference : Use LC-MS/MS to confirm parent compound integrity in cell-based assays. Degradation to 4-fluorobenzoic acid may artifactually inhibit COX-2 .
- Structural Confirmation : Revisit crystallography data (e.g., CCDC entries) to verify binding pose reproducibility .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Molecular Dynamics : Simulate cyclopropane ring strain (average C-C-C angle: 59°) and its impact on membrane permeability .
- ADMET Prediction : Tools like SwissADME predict:
Methodological Best Practices
Q. What protocols optimize the compound’s use in enzyme inhibition assays?
Q. How should researchers address discrepancies in reported synthetic yields (40–85%)?
- Byproduct Analysis : Identify dimers/oligomers via GC-MS (common in rhodium-catalyzed cyclopropanations) .
- Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) followed by recrystallization (ethanol/water) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
